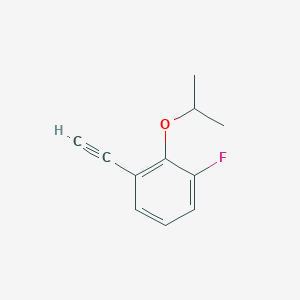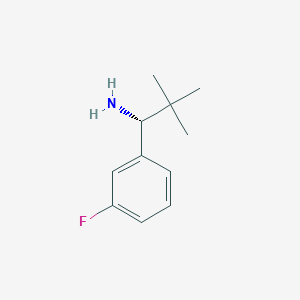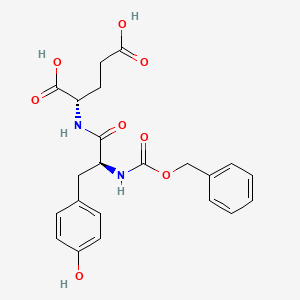
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane is a chemical compound known for its unique properties and applications. It is a silane compound with three heptafluorobutoxy groups attached to a silicon atom, along with a chlorine atom. This compound is of interest due to its high thermal stability, hydrophobicity, and resistance to chemicals, oils, and fuels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane typically involves the reaction of heptafluorobutanol with a chlorosilane compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
3 (2,2,3,3,4,4,4-heptafluorobutanol) + Chlorosilane→this compound + By-products
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process typically includes steps such as purification and distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Hydrolysis: The compound can react with water to form silanols and heptafluorobutanol.
Condensation Reactions: It can participate in condensation reactions to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation Reactions: Often catalyzed by acids or bases.
Major Products Formed
Substitution Reactions: Products include substituted silanes and heptafluorobutanol.
Hydrolysis: Products include silanols and heptafluorobutanol.
Condensation Reactions: Products include siloxanes and water.
Wissenschaftliche Forschungsanwendungen
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as coatings and sealants, due to its resistance to chemicals and thermal stability.
Wirkmechanismus
The mechanism of action of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane involves its ability to form strong bonds with various substrates. The heptafluorobutoxy groups provide hydrophobic properties, while the silicon atom can form stable bonds with other elements. This combination of properties makes it effective in creating durable and resistant coatings and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotris(2,2,3,3,4,4,4-heptafluorobutoxy)silane: Known for its high thermal stability and hydrophobicity.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Used as a halogenated solvent in various applications.
HFE-7000 (CF3CF2CF2OCH3): Employed as a substitute for chlorinated hydrocarbons due to its environmental acceptability.
Uniqueness
Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane stands out due to its combination of high thermal stability, chemical resistance, and hydrophobic properties. These characteristics make it particularly valuable in applications requiring durable and resistant materials.
Eigenschaften
CAS-Nummer |
757-72-2 |
|---|---|
Molekularformel |
C12H6ClF21O3Si |
Molekulargewicht |
660.68 g/mol |
IUPAC-Name |
chloro-tris(2,2,3,3,4,4,4-heptafluorobutoxy)silane |
InChI |
InChI=1S/C12H6ClF21O3Si/c13-38(35-1-4(14,15)7(20,21)10(26,27)28,36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2 |
InChI-Schlüssel |
XARNYZYNECWSDC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)O[Si](OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)




